Chemical Structure, Synthesis, and Properties of 1-(3-Methoxyphenyl)propylamine: A Technical Guide
Chemical Structure, Synthesis, and Properties of 1-(3-Methoxyphenyl)propylamine: A Technical Guide
Executive Summary
In modern drug discovery, the strategic incorporation of chiral amine motifs is critical for defining the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1-(3-Methoxyphenyl)propylamine (IUPAC: 1-(3-methoxyphenyl)propan-1-amine) is a highly versatile α -alkylbenzylamine. Characterized by a propan-1-amine backbone substituted with a meta-methoxy phenyl group, this compound serves as a critical chiral building block for complex APIs, resolving agents, and a structural probe in neuropharmacological structure-activity relationship (SAR) studies.
Unlike traditional amphetamines (1-phenylpropan-2-amines), the localization of the primary amine at the benzylic C1 position fundamentally alters its electronic distribution and steric profile, demanding specific synthetic strategies and yielding unique biological interactions[1].
Chemical Structure & Physicochemical Properties
The molecule features a stereocenter at the benzylic carbon (C1), necessitating rigorous enantiomeric control. The meta-methoxy substitution serves a dual purpose: it modulates the electron density of the aromatic ring (influencing downstream electrophilic aromatic substitutions) and acts as a critical hydrogen-bond acceptor in biological target binding.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 1-(3-Methoxyphenyl)propan-1-amine |
| CAS Number (R-enantiomer HCl) | 856562-95-3 |
| CAS Number (S-enantiomer HCl) | 623143-35-1 |
| Molecular Formula (Free Base) | C₁₀H₁₅NO |
| Molecular Weight (HCl Salt) | 201.69 g/mol |
| SMILES (R-enantiomer HCl) | CCOC)N.Cl |
| Topological Polar Surface Area | 35.2 Ų (approx. for free base) |
| Pharmacophore Class | α -Ethylbenzylamine / Phenethylamine Analog[2][3] |
Enantioselective Synthesis Protocol
To achieve the stringent enantiomeric excess (ee > 99%) required for pharmaceutical applications, the asymmetric synthesis of (1R)-1-(3-methoxyphenyl)propylamine is best executed utilizing Ellman’s chiral sulfinamide chemistry.
Causality of Experimental Choices
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Choice of Chiral Auxiliary: (R)-2-Methylpropane-2-sulfinamide is selected because its bulky tert-butyl group provides exceptional diastereofacial shielding.
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Mechanistic Control: During the nucleophilic addition step, the Grignard reagent coordinates with the sulfinyl oxygen. This forms a rigid, chelation-controlled six-membered transition state, forcing the ethyl nucleophile to attack exclusively from the less sterically hindered Re-face of the imine.
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Self-Validating System: This protocol integrates immediate analytical checkpoints. If the imine condensation fails to reach >95% conversion, the residual aldehyde will react with the Grignard reagent to form a racemic alcohol. By enforcing a GC-MS validation step prior to addition, the protocol prevents the propagation of inseparable impurities.
Step-by-Step Methodology: Asymmetric Grignard Addition
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Imine Condensation:
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Suspend 3-methoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.
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Add Ti(OEt)₄ (2.0 eq) as both a Lewis acid catalyst and water scavenger. Stir at room temperature for 12 hours.
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Checkpoint: Monitor by GC-MS. Proceed only when the aldehyde peak is completely consumed.
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Diastereoselective Nucleophilic Addition:
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Cool the reaction vessel to -78 °C. Causality: Cryogenic temperatures are critical to maximize the diastereomeric ratio (dr) by suppressing non-coordinated, background nucleophilic attack.
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Dropwise add ethylmagnesium bromide (3.0 M in ether, 1.5 eq). Stir for 4 hours, gradually warming to -20 °C.
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Quenching & Auxiliary Cleavage:
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Quench with saturated aqueous NH₄Cl. Extract the sulfinamide intermediate with ethyl acetate.
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To cleave the chiral auxiliary without racemization, treat the intermediate with 4M HCl in dioxane at room temperature for 2 hours.
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Isolation & Salt Formation:
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Basify the aqueous layer to pH 12 using 2M NaOH, extract with dichloromethane, and dry over Na₂SO₄.
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Concentrate the organic layer and precipitate the API-grade hydrochloride salt using ethereal HCl.
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Workflow for the enantioselective synthesis of (1R)-1-(3-Methoxyphenyl)propylamine.
Pharmacological Relevance & Mechanistic Profiling
While primarily a synthetic intermediate, the structural homology of 1-(3-methoxyphenyl)propylamine to known phenethylamines makes it a valuable ligand in neuropharmacological screening[4].
Structure-Activity Relationship (SAR) Causality
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The meta-Methoxy Shift: In phenethylamine derivatives, meta-substitution typically shifts the receptor binding affinity away from the Dopamine Transporter (DAT) and towards the Serotonin Transporter (SERT) and 5-HT receptors.
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The α -Ethyl Effect: Shifting the amine to the C1 position and extending the alkyl chain to an ethyl group introduces significant steric hindrance adjacent to the primary amine. This sterically blocks the active site of Monoamine Oxidase (MAO), severely attenuating oxidative deamination and increasing the compound's metabolic half-life in vitro.
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TAAR1 Activation: Like many trace amine analogs, this compound can act as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1), modulating monoamine signaling via Gs-protein coupled pathways.
Signaling cascade of phenethylamine analogs via the TAAR1 receptor.
Analytical Characterization & Quality Control
To validate the synthesized API building block, the following analytical protocol must be executed.
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Chiral HPLC:
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Parameters: Stationary phase: Chiralcel OD-H. Mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).
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Causality: The addition of 0.1% Diethylamine (DEA) is mandatory. It competitively binds to residual free silanols on the silica support, preventing severe peak tailing of the basic primary amine and ensuring accurate integration of enantiomeric excess.
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NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃):
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Diagnostic Peaks: Look for a distinct triplet for the terminal methyl group of the ethyl chain (~0.8 ppm), a multiplet for the diastereotopic methylene protons (~1.7 ppm), and a highly diagnostic triplet for the chiral benzylic methine proton (~3.8 ppm) overlapping slightly with the sharp methoxy singlet (3.8 ppm).
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References
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National Center for Biotechnology Information. "1-Phenylpropan-1-amine | C9H13N | CID 18054". PubChem. Available at:[Link]
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ResearchGate. "e-EROS Encyclopedia of Reagents for Organic Synthesis: Optical resolution of α-ethylbenzylamine". John Wiley & Sons. Available at: [Link]
